1-[(4-bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
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Overview
Description
1-[(4-Bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions
Mechanism of Action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target organisms causing these diseases, such as Leishmania and Plasmodium species .
Mode of Action
Similar compounds have been shown to exhibit superior antipromastigote activity, which suggests that they may interfere with the life cycle of theLeishmania parasites . Additionally, these compounds have shown inhibition effects against Plasmodium berghei, suggesting potential antimalarial activity .
Biochemical Pathways
Related compounds have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, while Topo IB is an enzyme that alters the topologic states of DNA during transcription .
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the specific strain of the target organism, the stage of the organism’s life cycle, and the presence of other compounds or drugs .
Biochemical Analysis
Biochemical Properties
Based on its structure, it can be inferred that it might interact with various enzymes, proteins, and other biomolecules . The bromine atom in the compound could potentially be involved in electrophilic aromatic substitution reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes or cofactors and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins and to have effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
The synthesis of 1-[(4-bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one.
Reaction Conditions: The reaction between these starting materials is often carried out in the presence of a base, such as sodium hydroxide, under reflux conditions to facilitate the formation of the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(4-Bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new therapeutic agents.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects on various biological pathways.
Medicine: Research is conducted to explore its potential as a therapeutic agent for conditions such as anxiety, epilepsy, and insomnia.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
1-[(4-Bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can be compared with other benzodiazepines, such as diazepam, lorazepam, and clonazepam. While all these compounds share a common benzodiazepine core, the presence of the bromophenyl group in this compound imparts unique chemical properties and potential applications. For instance, the bromine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to GABA receptors.
Similar Compounds
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
- Midazolam
These compounds are widely used in clinical practice for their anxiolytic, sedative, and anticonvulsant effects, and their comparison with this compound helps highlight its unique features and potential advantages.
Properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-3-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O/c1-12-10-19-15-4-2-3-5-16(15)20(17(12)21)11-13-6-8-14(18)9-7-13/h2-9,12,19H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMQUJGYLNZYAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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